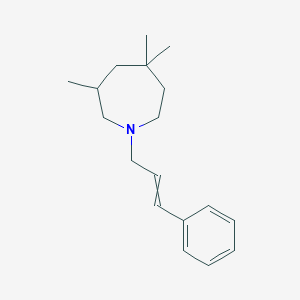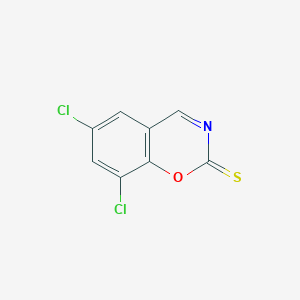
(3-Methyl-3-phenoxybutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-3-phenoxybutyl)benzene is an organic compound with the molecular formula C17H20O It is a derivative of benzene, featuring a phenoxy group and a methyl group attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3-phenoxybutyl)benzene typically involves the reaction of 3-methyl-3-phenoxybutanol with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-3-phenoxybutyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenoxy group to a phenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenols or other reduced derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Applications De Recherche Scientifique
(3-Methyl-3-phenoxybutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Methyl-3-phenoxybutyl)benzene involves its interaction with molecular targets through various pathways. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and modification of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylbutyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
Phenoxybenzene: Lacks the methyl and butyl groups, leading to variations in its physical and chemical behavior.
(3-Phenoxybutyl)benzene: Similar structure but without the methyl group, affecting its overall reactivity and applications.
Uniqueness
(3-Methyl-3-phenoxybutyl)benzene is unique due to the presence of both a phenoxy group and a methyl group on the butyl chain, which imparts distinct chemical properties and potential applications compared to its analogs. This combination of functional groups allows for versatile reactivity and makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
871733-39-0 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(3-methyl-3-phenoxybutyl)benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,18-16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
Clé InChI |
VWADCAPWWBDQMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

